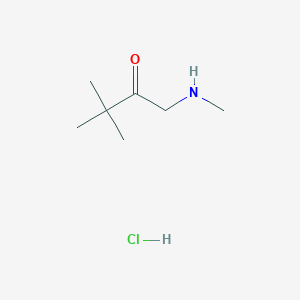
3,3-Dimethyl-1-(methylamino)butan-2-one hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Dimethyl-1-(methylamino)butan-2-one hydrochloride is a chemical compound with the molecular formula C7H15NO . It is also known by other names such as 3,3-dimethyl-1-(methylamino)butan-2-ol and 3,3-Dimethyl-4-methylamino-butan-2-one .
Molecular Structure Analysis
The molecular structure of 3,3-Dimethyl-1-(methylamino)butan-2-one hydrochloride can be represented by the InChI code: 1S/C7H17NO/c1-7(2,3)6(9)5-8-4/h6,8-9H,5H2,1-4H3 . The molecular weight of the compound is 131.22 .Physical And Chemical Properties Analysis
The compound is a powder at room temperature . It has a molecular weight of 131.22 and an average mass of 129.200 Da . The compound’s monoisotopic mass is 129.115356 Da .Aplicaciones Científicas De Investigación
X-ray Structures and Computational Studies
The study by Nycz et al. (2011) provides insights into the structural characterization of several cathinones, including their X-ray structures and computational studies. These compounds, similar in structure to 3,3-Dimethyl-1-(methylamino)butan-2-one hydrochloride, have been analyzed using FTIR, UV-Vis, multinuclear NMR spectroscopy, and X-ray diffraction methods. The findings offer detailed information on the geometries and electronic spectra of these compounds, optimized using density functional theory (DFT) and time-dependent DFT methods, demonstrating their potential applications in material science and molecular engineering (Nycz, Małecki, Zawiazalec, & Paździorek, 2011).
Solvatochromic Behavior in Binary Solvent Mixtures
Research by Giusti, Marini, and Machado (2009) explores the solvatochromic behavior of 1-(p-dimethylaminophenyl)-2-nitroethylene in various binary solvent mixtures. This study's findings are relevant for understanding the interactions and solvatochromic properties of chemicals structurally related to 3,3-Dimethyl-1-(methylamino)butan-2-one hydrochloride, which could be useful in developing new solvents and materials with tailored properties (Giusti, Marini, & Machado, 2009).
Metabolites of Designer Drugs
A study by Zaitsu et al. (2009) identified the specific metabolites of new designer drugs related to the structural class of 3,3-Dimethyl-1-(methylamino)butan-2-one hydrochloride. This research provides critical insights into the metabolism of these substances, revealing major metabolic pathways that include N-dealkylation, demethylenation followed by O-methylation, and beta-ketone reduction. Such information is vital for pharmacological studies and the development of therapeutic agents (Zaitsu, Katagi, Kamata, Kamata, Shima, Miki, Tsuchihashi, & Mori, 2009).
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary target of 3,3-Dimethyl-1-(methylamino)butan-2-one hydrochloride is trimethylamine (TMA) and trimethylamine N-oxide (TMAO) . These compounds are involved in various biological processes, including the metabolism of choline, a nutrient that is essential for liver function .
Mode of Action
3,3-Dimethyl-1-(methylamino)butan-2-one hydrochloride, being a structural analogue of choline, can effectively inhibit the conversion of choline into TMA in the intestine . This inhibition can lead to a decrease in TMA and TMAO levels, which can have various downstream effects .
Biochemical Pathways
The compound’s action primarily affects the choline metabolic pathway . By inhibiting the conversion of choline into TMA, it can increase the bioavailability of choline for the host . This can lead to an improvement in liver function and a reduction in liver injury caused by low choline bioavailability .
Result of Action
The inhibition of TMA and TMAO production by 3,3-Dimethyl-1-(methylamino)butan-2-one hydrochloride can lead to a reduction in intestinal inflammation and secondary liver damage in mice with ulcerative colitis . This suggests that the compound may have potential therapeutic applications in the treatment of gastrointestinal disorders and associated liver damage .
Action Environment
The action of 3,3-Dimethyl-1-(methylamino)butan-2-one hydrochloride can be influenced by various environmental factors. For instance, the presence of certain gut bacteria can affect the conversion of choline into TMA . Additionally, the compound’s stability and efficacy may be affected by storage conditions . It is recommended to be stored at 2-8°C and protected from light .
Propiedades
IUPAC Name |
3,3-dimethyl-1-(methylamino)butan-2-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c1-7(2,3)6(9)5-8-4;/h8H,5H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHXYCUPDVOOPIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CNC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Dimethyl-1-(methylamino)butan-2-one hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-(2-((5-pivalamido-1,3,4-thiadiazol-2-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2878410.png)
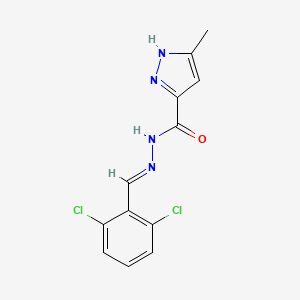

![2-[5-(4-aminophenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B2878414.png)
![N-(4-chlorobenzyl)-4-{[3-(thiomorpholin-4-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2878419.png)
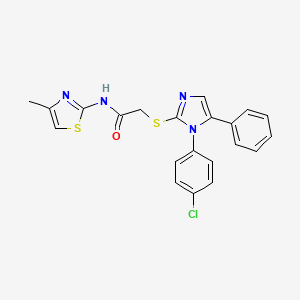
![N-(3,5-dimethoxyphenyl)-2-[1-(2-fluorobenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]acetamide](/img/structure/B2878422.png)
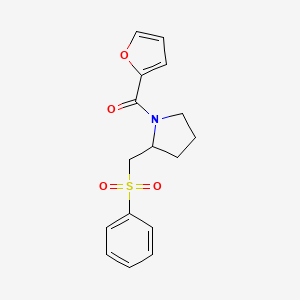
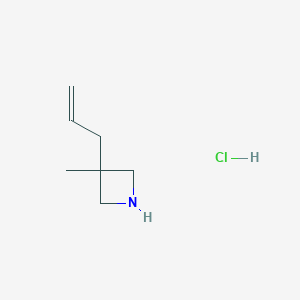
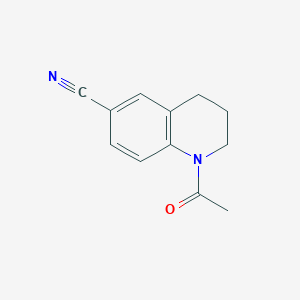

![N-(furan-2-ylmethyl)-N,6-dimethyl-4-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2878429.png)
![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((4-ethylphenyl)amino)formamide](/img/structure/B2878433.png)